5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid
Description
5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a chlorine atom at position 5 and a 1-methylpyrazole moiety at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiophene and pyrazole scaffolds, which are known for their roles in anticancer, antimicrobial, and anti-inflammatory agents .
Properties
IUPAC Name |
5-chloro-4-(2-methylpyrazol-3-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-12-6(2-3-11-12)5-4-7(9(13)14)15-8(5)10/h2-4H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSDMHARWSTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(SC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171650 | |
| Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047630-55-6 | |
| Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047630-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801171650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Thiophene-2,5-dicarboxylic acid.
Reduction: 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-methanol.
Substitution: 5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid.
Scientific Research Applications
5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs can be categorized based on substituents and heterocyclic modifications (Table 1):
Table 1: Key Structural Analogues and Their Features
Anticancer Activity:
- Compound 19b (thieno[3,2-d]pyrimidine derivative) demonstrated superior anticancer activity to doxorubicin, attributed to its fused heterocyclic system enhancing DNA intercalation .
Lipophilicity Trends:
Structure-Activity Relationships (SAR)
- Pyrazole vs. Other Heterocycles : Methylpyrazole in the target compound offers moderate lipophilicity and metabolic stability compared to bulkier systems (e.g., pyrrolo-triazolo-pyrimidine in 19b), which may improve solubility but reduce target engagement .
- Chlorine Substituents : The 5-Cl on thiophene is conserved in active analogs (e.g., 19b, GF21820), suggesting its role in enhancing electrophilicity or binding to hydrophobic pockets .
- Carboxylic Acid vs. Amide : The free COOH group in the target compound allows for salt formation or ester prodrug strategies, unlike T1-T6 amides, which exhibit fixed polarity .
Biological Activity
5-Chloro-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its structure consists of a thiophene ring with a chloro substituent, a carboxylic acid group, and a pyrazole moiety, which contribute to its potential in various applications, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 1047630-55-6 |
| Molecular Formula | C10H9ClN2O2S |
| Molecular Weight | 244.71 g/mol |
| Melting Point | Not specified |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance, as an antimicrobial agent , it may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways. The presence of the pyrazole and thiophene rings enhances its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In studies, it has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies using cancer cell lines such as A549 (human lung adenocarcinoma) demonstrated that derivatives of this compound can reduce cell viability significantly, indicating potential for development as an anticancer drug . The structure-dependent activity suggests that modifications to the compound could enhance its efficacy.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Potential :
- Structure-Activity Relationship (SAR) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
